4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a synthetic organic compound characterized by its pyrimidine core, which is substituted at the 4 and 6 positions with methoxy groups and at the 2 position with a phenoxycarbonylamino group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. The structure can be represented as follows:
The presence of methoxy groups enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.
There is no current information available on the mechanism of action of this specific compound.
While information on current research applications is unavailable, the compound's structure suggests potential areas for future exploration:
Research indicates that 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine exhibits significant biological activity, particularly as an antitumor agent. Its mechanism of action may involve interference with cellular proliferation pathways. Additionally, studies have suggested potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.
The synthesis of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine typically involves:
Specific methods have been patented, detailing processes that enhance efficiency and scalability .
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine has several applications:
Interaction studies involving 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways related to cancer progression. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.
Several compounds are structurally similar to 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methoxypyrimidine | Methoxy group at position 4 | Antimicrobial properties |
| 4,6-Dimethylpyrimidine | Methyl groups at positions 4 and 6 | Antiviral activity |
| Phenylpyrimidinone | Phenyl group attached to pyrimidine | Anticancer effects |
What sets 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine apart from these similar compounds is its unique combination of methoxy substitutions and the phenoxycarbonylamino group. This specific arrangement enhances its biological activity profile and potential therapeutic applications compared to other pyrimidine derivatives.
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine exists as a crystalline powder at room temperature [1] [2]. The compound exhibits a characteristic appearance that ranges from white to orange to green, depending on the specific preparation and purity conditions [3] [4]. The physical form has been consistently described as a solid crystalline powder across multiple sources [5] [6].
The melting point of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine has been extensively documented across multiple sources. The compound exhibits a melting point range of 118.0 to 122.0°C [1] [2] [3] [4]. This relatively narrow melting point range indicates good purity and consistent crystalline structure. Some sources report specific values within this range, such as 119°C [7] and 120°C [8] [4], demonstrating the reproducibility of this thermal property.
The boiling point of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is 250°C at standard atmospheric pressure of 101,325 Pa [1] [2] [3]. This relatively high boiling point is consistent with the compound's molecular structure, which contains strong intermolecular forces due to the presence of multiple heteroatoms and aromatic systems.
The water solubility of 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is limited, with a reported value of 61 mg/L at 20°C [1] [2] [3]. This low aqueous solubility is typical for compounds containing both hydrophobic aromatic rings and methoxy substituents, which reduce the overall polarity of the molecule.
The compound demonstrates variable solubility in organic solvents. Related pyrimidine compounds show solubility in chloroform and methanol, albeit at limited levels [9] [10]. The specific solubility profile in various organic solvents has been studied in the context of synthetic processes, where solvents such as acetonitrile, 1,4-dioxane, and tetrahydrofuran have been successfully employed [11] [7].
| Property | Value | Temperature/Pressure |
|---|---|---|
| Melting Point | 118.0 to 122.0°C | Standard pressure |
| Boiling Point | 250°C | 101,325 Pa |
| Water Solubility | 61 mg/L | 20°C |
| Density | 1.317±0.06 g/cm³ | Predicted |
| Vapor Pressure | 0.02 Pa | 20°C |
| LogP | 2.1 | 25°C |
| Molecular Weight | 275.26 g/mol | - |
| Refractive Index | 1.602 | Estimated |
| Spectroscopic Technique | Key Characteristics |
|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H) |
| ESI-MS | m/z 276.1 (M+1) |
| IR Spectroscopy | Carbonyl and aromatic absorption bands |
| UV-Visible | Aromatic π-π* transitions |
Irritant;Environmental Hazard